molecular formula C14H6Cl4 B14697392 1,2,3,4-Tetrachloroanthracene CAS No. 25283-02-7

1,2,3,4-Tetrachloroanthracene

Cat. No.: B14697392
CAS No.: 25283-02-7
M. Wt: 316.0 g/mol
InChI Key: GGOFJXABVRZLJH-UHFFFAOYSA-N
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Description

General Overview of Polyhalogenated Aromatic Hydrocarbons (PHAHs) in Chemical Research

Polyhalogenated aromatic hydrocarbons (PHAHs) are a broad class of organic compounds characterized by an aromatic hydrocarbon structure to which multiple halogen atoms are attached. mdpi.com These compounds are subjects of extensive research due to their diverse chemical properties and applications. In chemical research, PHAHs are investigated for their unique electronic and steric characteristics, which arise from the presence of halogen substituents. mdpi.com The nature and position of the halogen atoms on the aromatic rings can significantly influence the molecule's reactivity, stability, and physical properties. wikipedia.org Researchers explore these compounds for their potential use in materials science, organic synthesis, and as models for understanding fundamental chemical processes. mdpi.comacs.org

Academic Significance of Anthracene (B1667546) Derivatives in Organic and Materials Chemistry

Anthracene, a polycyclic aromatic hydrocarbon with three fused benzene (B151609) rings, and its derivatives are of considerable academic interest in organic and materials chemistry. beilstein-journals.orgacs.org The extended π-electron system of the anthracene core imparts unique photophysical and electronic properties, making these compounds valuable as building blocks for organic electronic materials. acs.org Anthracene derivatives have been utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The ability to functionalize the anthracene skeleton at various positions allows for the fine-tuning of its properties, leading to the synthesis of novel materials with tailored characteristics. beilstein-journals.orgnih.gov

Specific Research Importance of 1,2,3,4-Tetrachloroanthracene within the Halogenated Anthracene Class

Within the broader class of halogenated anthracenes, this compound is a compound of specific research interest. Its importance lies in the unique substitution pattern of four chlorine atoms on one of the terminal benzene rings. This specific arrangement of bulky and electronegative chlorine atoms creates a molecule with distinct steric and electronic features. Researchers are interested in how this particular substitution pattern influences the compound's crystal packing, reactivity, and potential as a precursor for more complex molecular architectures. The study of this compound and its isomers contributes to a deeper understanding of structure-property relationships in halogenated aromatic systems.

Nomenclature and Isomeric Considerations for Tetrachloroanthracenes

The nomenclature of tetrachloroanthracenes follows the standard IUPAC system, where the positions of the chlorine atoms on the anthracene framework are indicated by numbers. For this compound, the chlorine atoms are located on the first four contiguous carbon atoms of a terminal ring.

The anthracene molecule offers numerous possibilities for the substitution of four chlorine atoms, leading to a significant number of structural isomers. acs.org The position of the halogen substituents can be on the terminal rings (positions 1, 2, 3, 4, 5, 6, 7, 8) or the central ring (positions 9, 10). The specific arrangement of these chlorine atoms in each isomer results in different molecular symmetries, dipole moments, and steric profiles, which in turn affect their physical and chemical properties. For instance, the number of possible monosubstituted isomers of anthracene is three, while for disubstituted and trisubstituted derivatives, there are 15 and 32 isomers, respectively. acs.org

Properties

CAS No.

25283-02-7

Molecular Formula

C14H6Cl4

Molecular Weight

316.0 g/mol

IUPAC Name

1,2,3,4-tetrachloroanthracene

InChI

InChI=1S/C14H6Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H

InChI Key

GGOFJXABVRZLJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,2,3,4 Tetrachloroanthracene

Direct Synthesis Approaches for 1,2,3,4-Tetrachloroanthracene

The direct synthesis of this compound from anthracene (B1667546) presents a significant challenge due to the regioselectivity of electrophilic substitution reactions on the anthracene core.

Chlorination Reactions

The direct chlorination of anthracene typically leads to substitution at the most reactive 9 and 10 positions. For instance, the reaction of anthracene with cupric chloride (CuCl₂) under reflux in carbon tetrachloride has been reported to produce 9-chloroanthracene (B1582455), and with a higher ratio of CuCl₂, 9,10-dichloroanthracene (B1293567) is formed. nih.gov Microwave-assisted chlorination of anthracene with CuCl₂ in the solid state, using graphite (B72142) as a susceptor, has also been shown to yield 9,10-dichloroanthracene quantitatively. nih.gov

Furthermore, photochlorination of anthracene in saline ice under simulated solar light has been investigated, leading to the formation of 9-chloroanthracene and 9,10-dichloroanthracene. libretexts.org The reaction proceeds via the generation of chlorine radicals from chloride ions. libretexts.org

Achieving the specific 1,2,3,4-tetrachloro substitution pattern via direct chlorination is not a straightforward process and often results in a mixture of isomers. The synthesis of other tetrachlorinated isomers, such as 2,3,6,7-tetrabromoanthracene, has been accomplished through a multi-step synthesis involving a twofold Bergman cyclization, highlighting the complexity of introducing halogens at specific positions on the anthracene core. nih.gov

Synthesis of this compound via Precursor Modification

Given the challenges of direct synthesis, the modification of precursors represents a more viable strategy for obtaining this compound.

Reduction of This compound-9,10-dione (B5060819) and Related Anthraquinones

One such general method is reductive aromatization. For example, peropyrenequinone has been effectively converted to 1,3,8,10-tetrasubstituted peropyrenes using a zinc-mediated reductive aromatization approach. nih.gov This process involves heating the quinone with zinc dust and a trapping agent, such as trimethylsilyl (B98337) chloride, to yield the corresponding silyloxy derivative. nih.gov A similar strategy could potentially be applied to this compound-9,10-dione.

The table below outlines general conditions for the reductive aromatization of a quinone, which could be adapted for this compound-9,10-dione.

ReagentsSolventTemperatureProduct Type
Zinc dust, Trimethylsilyl chloride1,4-Dioxane60-80 °CSilylether

Table 1: General Conditions for Zn-mediated Reductive Aromatization. nih.gov

Dehalogenation Reactions in Tetrachloroanthracene Synthesis

The synthesis of this compound could theoretically be achieved through the selective dehalogenation of a more highly chlorinated anthracene precursor. Various methods have been developed for the dehalogenation of polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs). These methods often involve reductive processes using alkali metals or catalytic systems.

One approach involves the reaction of the halogenated aromatic compound with an alkali metal in the presence of a liquid hydrosiloxane. nih.gov This method has been shown to achieve substantially complete dehalogenation at ambient temperatures. nih.gov Another strategy employs nanoscale zerovalent iron (nZVI), often in combination with a palladium catalyst, to enhance the rate of dechlorination. organic-chemistry.org

While these methods have proven effective for other polychlorinated aromatics, their application to the specific synthesis of this compound from a precursor like hexachloroanthracene would require careful control of stoichiometry and reaction conditions to achieve the desired level of dehalogenation.

Derivatization and Functionalization Reactions of this compound

The functionalization of the this compound framework can lead to the synthesis of novel compounds with potentially interesting properties.

Allylation of Tetrachloroanthracene Frameworks (e.g., 9-Allyl-1,2,3,4-tetrachloroanthracene synthesis)

The introduction of an allyl group onto the tetrachloroanthracene skeleton, for example at the 9-position, can be envisioned through several synthetic strategies, although a direct synthesis of 9-allyl-1,2,3,4-tetrachloroanthracene is not explicitly detailed in the surveyed literature. General methods for the allylation of aromatic systems often rely on cross-coupling reactions or the reaction of organometallic reagents.

One potential route is the Grignard reaction. The preparation of an organomagnesium reagent from a halogenated precursor, followed by reaction with an allyl halide, is a classic method for forming carbon-carbon bonds. orgsyn.org For instance, the synthesis of 6-chloro-1-hexene (B1581537) has been achieved by reacting allylmagnesium bromide with 1-bromo-3-chloropropane. orgsyn.org A similar approach could theoretically be applied by first forming a Grignard reagent from a bromo- or iodo-substituted this compound, followed by reaction with an allyl halide.

Another powerful method for the formation of carbon-carbon bonds is the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is widely used for the vinylation and allylation of aryl halides. libretexts.orgwikipedia.orgdiva-portal.org The general conditions for a Heck reaction are summarized in the table below.

Aryl Halide/TriflateAlkeneCatalystBaseSolvent
Ar-X (X = I, Br, Cl, OTf)Allyl alcohol, Allyl esters, etc.Palladium(0) or Palladium(II) complexOrganic or Inorganic BaseVarious

Table 2: General Components of a Heck Reaction. wikipedia.org

The successful allylation of a this compound derivative would depend on the reactivity of the specific starting material and the optimization of the reaction conditions.

Cross-Coupling Reactions for Extended Conjugated Systems (e.g., ethynyl (B1212043) derivatives)

There is no specific information in the searched literature detailing the use of this compound in cross-coupling reactions to form extended conjugated systems. However, the principles of cross-coupling reactions on other chlorinated aromatic compounds can offer insights into the potential reactivity of this molecule.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille reactions, are powerful tools for forming carbon-carbon bonds and are frequently used to synthesize conjugated systems from halogenated aromatic precursors. For a molecule like this compound, the chlorine atoms could potentially serve as leaving groups in such reactions.

A hypothetical Sonogashira coupling of this compound with a terminal alkyne, such as trimethylsilylacetylene, would be expected to proceed selectively. The reactivity of the chlorine atoms would likely be influenced by their position on the anthracene core. Steric hindrance from the adjacent chlorine atoms and the peri-position hydrogen atom might affect the accessibility of the C-Cl bonds to the catalytic species. It is conceivable that the chlorine atoms at positions 1 and 4 would exhibit different reactivity compared to those at positions 2 and 3 due to electronic and steric effects.

Table 1: Potential Cross-Coupling Reactions and Expected Products

Reaction Type Hypothetical Reactants Potential Product Catalyst/Conditions
SonogashiraThis compound + PhenylacetyleneEthynyl-substituted tetrachloroanthracenePd(PPh₃)₄, CuI, base (e.g., Et₃N)
SuzukiThis compound + Phenylboronic acidPhenyl-substituted tetrachloroanthracenePd(OAc)₂, ligand (e.g., SPhos), base (e.g., K₂CO₃)
StilleThis compound + Tributyl(vinyl)stannaneVinyl-substituted tetrachloroanthracenePd(PPh₃)₄

This table is illustrative and based on general reaction mechanisms, not on documented experiments with this compound.

Electrophilic and Nucleophilic Substitution Pathways

Detailed studies on the electrophilic and nucleophilic substitution pathways of this compound are not available in the reviewed literature. The reactivity of the anthracene core is significantly altered by the presence of the four electron-withdrawing chlorine atoms.

Electrophilic Aromatic Substitution:

The electron-withdrawing nature of the chlorine atoms deactivates the aromatic rings towards electrophilic attack. Any electrophilic substitution would be expected to occur on the unsubstituted ring (the 9 and 10 positions being the most reactive on an unsubstituted anthracene). However, the deactivating effect of the tetrachlorinated ring would make such reactions significantly more difficult to achieve compared to unsubstituted anthracene. Classic electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation would likely require harsh reaction conditions and could lead to a mixture of products or no reaction at all.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the presence of electron-withdrawing chlorine atoms should make the chlorinated ring more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms themselves could be replaced by strong nucleophiles. The viability of an SNAr reaction depends on the ability of the aromatic ring to stabilize the intermediate negative charge (Meisenheimer complex). The positions of the chlorine atoms would play a critical role in determining the regioselectivity of such a reaction. It is plausible that one or more of the chlorine atoms could be displaced by nucleophiles like methoxide, amines, or thiolates, particularly under elevated temperatures. However, without experimental data, the precise conditions and outcomes remain speculative.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,2,3,4 Tetrachloroanthracene

Structural Elucidation Techniques

The definitive identification of 1,2,3,4-tetrachloroanthracene relies on a combination of powerful spectroscopic methods that probe the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the unsubstituted aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic ring currents. Protons closer to the chlorinated ring would experience a different magnetic environment compared to those further away, leading to distinct signals. The splitting of these signals, or multiplicity, arises from spin-spin coupling between neighboring protons, providing information about their relative positions.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. compoundchem.comyoutube.com Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. youtube.comlibretexts.org The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons bearing chlorine atoms will be significantly shifted downfield due to the deshielding effect of the electronegative chlorine atoms. The quaternary carbons and the carbons in the unsubstituted ring will also have characteristic chemical shifts. compoundchem.comudel.edu The number of signals in the spectrum confirms the symmetry of the molecule. youtube.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. wikipedia.orgmnstate.edu A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule. wikipedia.orgmnstate.edu An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals. creative-biostructure.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. neu.edu.tryoutube.com In the context of this compound, MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural identification. youtube.comlibretexts.org

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact, forming a molecular ion (M⁺). neu.edu.trchemguide.co.uk The mass of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8), with the relative intensities of these peaks determined by the natural abundance of the chlorine isotopes. This isotopic pattern is a definitive indicator of the number of chlorine atoms in the molecule. neu.edu.tr

Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment into smaller, charged species. libretexts.orgchemguide.co.uk The fragmentation pattern is often characteristic of the molecule's structure. For this compound, common fragmentation pathways may involve the loss of chlorine atoms or the cleavage of the aromatic rings. libretexts.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₄H₆Cl₄.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound is characterized by a series of absorption bands corresponding to the excitation of π electrons in the aromatic system to higher energy orbitals. The parent compound, anthracene (B1667546), exhibits a characteristic spectrum with three main absorption bands. nist.gov The addition of the four chlorine atoms to one of the rings in this compound will cause a shift in the position and intensity of these bands. libretexts.org

The chlorine atoms, being electron-withdrawing, can influence the energy levels of the π orbitals, typically leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The fine structure of the absorption bands, which is characteristic of rigid aromatic systems, may also be affected by the chloro-substitution.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined from the UV-Vis spectrum. uregina.cavlabs.ac.inwikipedia.org This value is an intrinsic property of the compound and can be used for quantitative analysis. vlabs.ac.inwikipedia.orgyoutube.com

PropertyDescription
λmaxThe wavelength at which the maximum absorbance occurs.
Molar Absorptivity (ε)A measure of the probability of the electronic transition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms and functional groups within a molecule. youtube.comyoutube.com The IR spectrum of this compound provides a unique "fingerprint" based on its vibrational modes. youtube.com

Key vibrational bands in the IR spectrum would include:

C-H stretching vibrations: Aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching vibrations: The C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position and number of these bands will depend on the specific substitution pattern.

C-H bending vibrations: Out-of-plane C-H bending vibrations (γ-vibrations) are often strong and their position is characteristic of the substitution pattern on the aromatic ring. For the unsubstituted ring of this compound, the pattern of these bands would be indicative of an ortho-disubstituted benzene (B151609) ring. libretexts.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
C-Cl Stretch800-600
Aromatic C-H Bend (out-of-plane)900-675

X-ray Crystallography for Structural Confirmation of Derivatives

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography of its derivatives can provide unequivocal proof of its structure. libretexts.orgcaltech.edunih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. libretexts.org

By synthesizing a crystalline derivative of this compound, for example, through a reaction that does not alter the core tetrachloroanthracene skeleton, it is possible to obtain a single crystal suitable for X-ray diffraction analysis. The resulting crystal structure would reveal the exact positions of all atoms, including the chlorine atoms, confirming the 1,2,3,4-substitution pattern and providing precise bond lengths and angles.

Chromatographic Separation and Isomer Differentiation

The separation and differentiation of this compound from its other isomers, such as 1,2,5,6-tetrachloroanthracene or 2,3,6,7-tetrachloroanthracene, is crucial for accurate analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for this purpose.

The choice of the chromatographic column is critical for achieving separation. For GC, a capillary column with a non-polar or semi-polar stationary phase is typically used. The separation is based on the differences in the boiling points and the interactions of the isomers with the stationary phase. Isomers with different shapes and polarities will have different retention times on the column.

When coupled with a mass spectrometer (GC-MS), each separated isomer can be identified by its unique mass spectrum. The combination of retention time and mass spectral data provides a high degree of confidence in the identification of this compound and its distinction from other isomers.

Gas Chromatography (GC) with Selective Detectors (GC/MS, GC/ECD, GC/HRMS)

Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like this compound. The choice of detector is crucial for achieving the required selectivity and sensitivity.

GC/MS (Gas Chromatography/Mass Spectrometry): GC/MS is a powerful and widely used technique for the analysis of PAHs and their halogenated derivatives. hpst.cz The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. For quantitative analysis of specific compounds like this compound, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. tdi-bi.com In SIM mode, the instrument is set to detect only specific mass-to-charge ratios (m/z) characteristic of the target analyte, which significantly enhances sensitivity and reduces matrix interference. tdi-bi.com This method provides unambiguous detection of low concentrations of PAHs in various samples, including tissues and sediments. tdi-bi.com The use of an appropriate capillary column, such as a DB-5MS or HP-5MS, is essential for achieving the necessary chromatographic resolution. hpst.cztdi-bi.com

GC/ECD (Gas Chromatography/Electron Capture Detector): The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly halogenated molecules like chlorinated anthracenes. researchgate.netepa.gov This makes GC/ECD an excellent choice for trace-level analysis of this compound in environmental samples. epa.govgcms.cz The detector's response is proportional to the concentration of the halogenated analyte. While highly sensitive, the ECD is a non-specific detector, meaning it responds to a wide range of electron-capturing compounds. gcms.cz Therefore, confirmation of the analyte's identity, often by GC/MS, is necessary, especially in complex samples where co-elution with other halogenated interferents can occur. gcms.cznih.gov

GC/HRMS (Gas Chromatography/High-Resolution Mass Spectrometry): For the highest level of specificity and accuracy, GC coupled with high-resolution mass spectrometry (HRMS) is employed. researchgate.net Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio of an ion with extremely high precision, allowing for the determination of its elemental formula. umanitoba.ca This capability is invaluable for differentiating the target analyte from isobaric interferences (molecules with the same nominal mass but different elemental compositions). GC/HRMS is the reference method for the analysis of other chlorinated aromatic compounds like dioxins and furans, as recommended by regulatory bodies such as the EPA. windows.net This technique's ability to provide high-resolution separation and mass accuracy makes it ideal for the definitive identification and quantification of this compound, especially in complex environmental or biological matrices. researchgate.netumanitoba.ca

Table 1: Comparison of GC Detectors for this compound Analysis
FeatureGC/MS (SIM)GC/ECDGC/HRMS
Principle Separates by GC, detects specific mass fragments. tdi-bi.comDetects compounds that capture electrons (electrophilic). gcms.czSeparates by GC, measures exact mass for formula determination. researchgate.netumanitoba.ca
Selectivity High (based on m/z) tdi-bi.comModerate (for halogenated compounds) gcms.czVery High (based on exact mass) windows.net
Sensitivity High tdi-bi.comVery High (for halogenated compounds) researchgate.netVery High windows.net
Confirmation Good structural confirmation. nih.govRequires confirmation by another method (e.g., MS). nih.govDefinitive identification. researchgate.net
Application Quantitative analysis in various matrices. hpst.cztdi-bi.comTrace analysis in environmental samples. epa.govConfirmatory analysis, complex matrices, isomer studies. researchgate.netwindows.net

Liquid Chromatography (LC) Techniques (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-based methods, particularly for compounds that may be thermally unstable or require derivatization for GC analysis. youtube.com LC separates compounds in the liquid phase before they enter the mass spectrometer. youtube.comyoutube.com

The use of a triple quadrupole or hybrid ion trap (QTRAP) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov In an MRM experiment, a specific parent ion (precursor ion) corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific fragment ion (product ion) is monitored in the third quadrupole. This highly specific transition is unique to the target compound, minimizing interference from complex sample matrices. nih.gov This enables reliable quantification of target analytes at very low concentrations. nih.govchromatographyonline.com While direct studies on this compound are not prevalent, the methodology is widely applied for the analysis of other PAHs and complex organic molecules in various samples. nih.govchromatographyonline.com

Table 2: LC-MS/MS Parameters for Targeted Analysis
ParameterDescriptionRelevance to this compound
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. youtube.comAPCI is often suitable for less polar compounds like PAHs.
Precursor Ion The mass-to-charge ratio (m/z) of the molecular ion of this compound.This would be selected in the first stage of the mass spectrometer (Q1).
Product Ion A characteristic fragment ion produced by the collision-induced dissociation of the precursor ion.This fragment is monitored in the third stage (Q3) for high specificity.
Mode Multiple Reaction Monitoring (MRM). nih.govProvides high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. nih.gov

Cyclic Ion Mobility-Mass Spectrometry (cIM-MS) for Tetrachloroanthracene Isomer Analysis

The separation of isomers is a significant analytical challenge, as isomers often have identical masses and similar chromatographic properties. Cyclic Ion Mobility-Mass Spectrometry (cIM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govtofwerk.com

In cIM-MS, ions are guided through a cyclic traveling wave ion mobility (TWIMS) device. nih.gov By making multiple passes through the cyclic separator, the effective path length is increased, leading to very high-resolution ion mobility separations. nih.govnih.gov This allows for the separation of isomers with very subtle structural differences, which would otherwise co-elute in chromatography and be indistinguishable by conventional mass spectrometry. nih.govwur.nl The technique has been successfully used to separate various classes of isomers, including ribonucleotides, flavonoids, and mycolic acids. nih.govnih.govwur.nl Given that there are numerous possible isomers of tetrachloroanthracene, cIM-MS represents a powerful tool for their individual separation and characterization without relying solely on chromatographic separation. nih.gov

Quantitative Analysis Protocols in Environmental and Synthetic Research

Developing a robust quantitative protocol is essential for obtaining accurate and reproducible results in both environmental monitoring and synthetic chemistry research. researchgate.netebrary.net

Environmental Research: A typical protocol for the quantitative analysis of this compound in an environmental sample (e.g., soil, water, sediment) involves several key steps:

Sample Preparation: This is a critical step that often includes extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the sample matrix. nih.gov A clean-up step may be necessary to remove interfering compounds. nih.gov

Internal Standard Spiking: A known amount of a labeled internal standard (e.g., a deuterated analog of the analyte) is added to the sample at the beginning of the preparation process to correct for analyte losses during extraction and instrumental analysis. tdi-bi.com

Calibration: A multi-point calibration curve is generated using standards of known concentrations of this compound. tdi-bi.com

Instrumental Analysis: The prepared sample is analyzed using a highly selective and sensitive method, such as GC/MS-SIM, GC/HRMS, or LC-MS/MS. tdi-bi.comwindows.netnih.gov

Quantification: The concentration of the analyte in the sample is determined by comparing its response to the internal standard and referencing the calibration curve. tdi-bi.com Method detection limits (MDL) are established to define the lowest concentration that can be reliably detected. researchgate.netysi.com

Synthetic Research: In synthetic chemistry, quantitative analysis is crucial for determining reaction yields and assessing the purity of the synthesized this compound. researchgate.netbeilstein-journals.org

Reaction Work-up and Purification: After the synthesis reaction, the crude product is isolated and purified, typically using techniques like column chromatography or recrystallization.

Characterization: The identity and purity of the synthesized compound are confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.

Quantitative Determination: The yield of the pure product is calculated. For purity assessment, a quantitative method like GC/MS or HPLC with a suitable detector (e.g., UV or MS) is employed. A calibration curve is prepared with an analytical standard of the target compound to accurately determine its concentration and, consequently, the purity of the synthesized batch. researchgate.net

Photophysical and Photochemical Investigations of 1,2,3,4 Tetrachloroanthracene

Electronic Structure and Absorption Spectra

The electronic structure of anthracene (B1667546) is characterized by a conjugated system of π-electrons distributed over its three fused benzene (B151609) rings. This extensive conjugation is responsible for its characteristic ultraviolet-visible (UV-Vis) absorption spectrum. The absorption spectrum of anthracene in solution typically displays well-resolved vibronic bands in the UV region. The introduction of chlorine atoms onto the anthracene core, as in 1,2,3,4-tetrachloroanthracene, is expected to modulate its electronic structure and, consequently, its absorption spectrum.

The chlorine atoms, being electron-withdrawing through the inductive effect and electron-donating through resonance, can perturb the energy levels of the π molecular orbitals. Generally, the substitution of hydrogen atoms with halogens in aromatic systems leads to a bathochromic (red) shift in the absorption maxima. This shift is attributed to the extension of the chromophore and the interaction of the halogen's non-bonding electrons with the aromatic π-system. Therefore, it is anticipated that the absorption bands of this compound would be shifted to longer wavelengths compared to unsubstituted anthracene. The magnitude of this shift would depend on the position and number of chlorine substituents.

CompoundAbsorption Maxima (λmax) in CyclohexaneMolar Extinction Coefficient (ε) at λmax
Anthracene~356 nm, ~375 nm~9,700 M-1cm-1 (at 356 nm)
This compound Expected bathochromic shift relative to anthraceneData not available

Excited State Properties and Luminescence Phenomena

Upon absorption of UV radiation, this compound will be promoted to an electronically excited state. The subsequent de-excitation pathways include fluorescence and phosphorescence, which are radiative processes, and non-radiative decay.

Fluorescence is the emission of light from the lowest singlet excited state (S1) to the ground state (S0). The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy) due to energy loss through vibrational relaxation in the excited state. For anthracene, fluorescence is a prominent de-excitation pathway.

Phosphorescence is the emission of light from the lowest triplet excited state (T1) to the ground state (S0). This process involves a change in spin multiplicity (intersystem crossing) and is therefore spin-forbidden, resulting in a much longer lifetime compared to fluorescence. researchgate.net

The presence of heavy atoms like chlorine is known to enhance the rate of intersystem crossing from the singlet to the triplet state (the "heavy-atom effect"). This effect would be expected to influence the luminescence properties of this compound in two ways:

A decrease in the fluorescence quantum yield compared to unsubstituted anthracene, as the competing intersystem crossing process becomes more efficient.

An increase in the phosphorescence quantum yield, as the population of the triplet state is enhanced.

Detailed luminescence data for this compound, such as emission maxima and quantum yields, are not specifically available in the searched literature. However, the general trends for halogenated anthracenes support these expectations.

PropertyAnthraceneThis compound
Fluorescence Emission Maxima ~380 nm, ~400 nm, ~425 nmExpected to be red-shifted
Fluorescence Quantum Yield (Φf) ~0.27-0.36Expected to be lower than anthracene
Phosphorescence Emission Maxima ~680 nmData not available
Phosphorescence Quantum Yield (Φp) LowExpected to be higher than anthracene
Excited State Lifetime (τ) Nanoseconds (fluorescence)Data not available

Mechanistic Studies of Photochemical Transformations

The excited states of this compound are expected to be chemically reactive, leading to various photochemical transformations.

Photoinduced Cycloadditions

Anthracenes are well-known to undergo photoinduced cycloaddition reactions. The most common of these is the [4+4] photodimerization, where two anthracene molecules react to form a dimer. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net This reaction typically proceeds from the singlet excited state of one anthracene molecule reacting with a ground-state molecule. nih.gov The photodimerization is a reversible process, with the dimer often reverting to the monomers upon heating or irradiation at a shorter wavelength. researchgate.net

The presence of substituents on the anthracene ring can influence the rate and regioselectivity of photodimerization. Steric hindrance from the four chlorine atoms in this compound might be expected to decrease the rate of dimerization compared to unsubstituted anthracene.

Anthracenes can also participate as the diene component in [4+2] Diels-Alder cycloadditions with suitable dienophiles under photochemical conditions. rsc.orgnih.govyoutube.comnih.govlibretexts.org The reactivity in these reactions is also influenced by the electronic nature of the substituents on the anthracene ring. While specific studies on the photoinduced cycloadditions of this compound were not found, it is plausible that it could undergo such reactions, with the reaction pathway and efficiency being dependent on the specific dienophile and reaction conditions.

Oxidation and Reduction Under Photolytic Conditions

Photooxidation:

Under photolytic conditions in the presence of oxygen, anthracenes can undergo photooxidation. A common product of the photooxidation of anthracene is anthraquinone. researchgate.netmdpi.com The mechanism often involves the formation of reactive oxygen species (ROS), such as singlet oxygen (1O2), which is generated through energy transfer from the excited triplet state of the anthracene to ground-state molecular oxygen (3O2). This singlet oxygen can then react with a ground-state anthracene molecule.

For this compound, the enhanced intersystem crossing due to the heavy-atom effect would likely lead to a higher quantum yield of triplet state formation and, consequently, a more efficient generation of singlet oxygen. This suggests that this compound may be more susceptible to photooxidation than unsubstituted anthracene under similar conditions. The expected primary photooxidation product would be 1,2,3,4-tetrachloroanthraquinone.

Photoreduction:

The photoreduction of anthracenes can also occur, particularly in the presence of a suitable hydrogen donor. umich.edu The mechanism can involve the excited state of the anthracene abstracting a hydrogen atom from the donor molecule. The resulting radical species can then undergo further reactions. The specific products of the photoreduction of this compound would depend on the reaction conditions, including the solvent and the nature of the hydrogen donor. No specific studies on the photoreduction of this compound were identified in the performed searches.

Theoretical and Computational Chemistry of 1,2,3,4 Tetrachloroanthracene

Quantum Chemical Approaches to Molecular Structure and Electronic Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,3,4-tetrachloroanthracene. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular geometries, electronic structures, and other key chemical descriptors.

Density Functional Theory (DFT): DFT has become a leading method for studying polycyclic aromatic hydrocarbons and their derivatives due to its favorable balance between computational cost and accuracy. ornl.govresearchgate.net For this compound, DFT calculations would be used to optimize the three-dimensional geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would reveal the extent of planarity distortion in the anthracene (B1667546) core caused by the steric strain of the four adjacent chlorine atoms on one of the terminal rings.

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. dnu.dp.ua Reactivity descriptors such as electron affinity, ionization potential, and chemical hardness can also be calculated to predict how the molecule interacts with other chemical species. dnu.dp.ua

Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. youtube.com The Coupled Cluster method, often referred to as the "gold standard" in quantum chemistry, provides highly accurate energy calculations, though at a significant computational cost. youtube.com These methods could be applied to this compound to validate DFT results and to obtain more precise values for its electronic properties and thermodynamic stability. For instance, a database of over 200,000 organic radical species has been developed using the M06-2X/def2-TZVP level of theory to ensure a favorable trade-off between accuracy and efficiency. ornl.gov

A theoretical study of these properties would yield data such as those illustrated in the table below. Note that specific values for this compound are not available in the cited literature and are presented here for illustrative purposes of the calculable properties.

Calculated PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.N/A
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.N/A
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.N/A
Dipole Moment A measure of the net molecular polarity arising from charge distribution.N/A
Total Energy The total electronic energy of the molecule in its optimized geometry.N/A

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which aids in their identification and characterization.

UV-Vis Spectroscopy: The electronic absorption spectra of PAHs can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the energies of electronic transitions, such as π→π* transitions, which are characteristic of conjugated systems like anthracene. azooptics.com For this compound, TD-DFT calculations would predict the wavelengths of maximum absorbance (λmax), helping to interpret experimental UV-Vis spectra. nih.gov The calculations can also help understand how the four chlorine atoms—acting as auxochromes—shift the absorption bands compared to the parent anthracene molecule.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. dnu.dp.ua These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, this analysis would help assign specific vibrational modes, such as C-H stretching, C-C ring vibrations, and C-Cl stretching, to the experimentally observed spectral bands.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors. nih.gov These values can be converted into predicted 1H and 13C NMR chemical shifts. This is particularly useful for a molecule with a complex substitution pattern like this compound, as it can help to unambiguously assign signals in the experimental NMR spectra to specific nuclei in the molecule. nih.gov

Reaction Pathway Modeling and Energetic Considerations

Theoretical modeling is crucial for understanding the formation and degradation mechanisms of chlorinated PAHs. tandfonline.com Computational methods can map out potential reaction pathways and calculate the associated energy changes.

For this compound, modeling could explore its formation through the chlorination of anthracene. researchgate.net This involves calculating the transition state energies and reaction barriers for the electrophilic substitution of hydrogen atoms with chlorine at different positions on the anthracene ring. Such studies can explain the regioselectivity of chlorination and the thermodynamic stability of different tetrachloro-isomers.

Furthermore, reaction pathway modeling can be applied to predict the molecule's fate in the environment. For instance, the oxidation initiated by chlorine atoms or other radicals can be investigated. nih.gov Computational studies on other PAHs have shown that H-abstraction is a key step in their transformation and growth. nih.gov For this compound, modeling could determine the most likely sites for radical attack and map the subsequent degradation pathways, including the formation of more toxic oxygenated or further chlorinated byproducts. researchgate.netnih.gov The energetics of these pathways, including activation energies and reaction enthalpies, are calculated to determine the most favorable routes under specific conditions. nih.gov

Advanced Computational Methods in Polycyclic Aromatic Hydrocarbon Research

The field of computational chemistry is continually evolving, with new methods being developed to handle increasingly complex systems and phenomena. pnnl.gov

Machine Learning (ML): ML methods are emerging as a powerful tool in chemical research. nih.gov For PAHs, machine learning models can be trained on large datasets of calculated or experimental properties to predict characteristics like spectroscopic data or toxicity with high speed and accuracy. ornl.govnih.gov For example, recurrent neural networks have been used to predict UV-Vis spectra from molecular structures. nih.gov

Advanced Ab Initio and Multi-Reference Methods: For studying excited states and complex electronic phenomena like photochemistry, more advanced methods beyond standard DFT are often required. pnnl.gov Multi-reference methods or high-level excited-state calculations like Equation-of-Motion Coupled-Cluster (EOM-CCSD) can provide a more accurate description of the electronic behavior of PAHs upon light absorption. pnnl.gov

Quantum Computing: In the future, quantum computational chemistry packages may offer a revolutionary approach to solving the electronic structure problem for complex molecules like PAHs. arxiv.org Variational quantum algorithms running on quantum processing units (QPUs) aim to overcome the limitations of classical computers for the most challenging chemical systems. arxiv.org

Environmental Dynamics and Degradation Pathways of Tetrachloroanthracenes

Environmental Occurrence and Analytical Detection

The occurrence of 1,2,3,4-tetrachloroanthracene in the environment is not well-documented in publicly available literature. However, chlorinated derivatives of PAHs are known to be formed as unintentional byproducts in various industrial and combustion processes, as well as during chlorine-based disinfection of water containing PAHs. researchgate.net They can also be formed through the atmospheric transport and subsequent deposition of parent PAHs, followed by chlorination reactions in environmental matrices. nih.gov The environmental pathways for tetrachloroanthracenes likely involve atmospheric deposition and wastewater discharges.

The detection of tetrachloroanthracenes and other Cl-PAHs in environmental samples requires sophisticated analytical techniques due to their typically low concentrations and the complexity of the sample matrices. d-nb.info The general workflow for the analysis of these compounds involves several key steps:

Extraction: The initial step involves extracting the analytes from the sample matrix (e.g., soil, sediment, water, or biological tissues). Common techniques include pressurized liquid extraction (PLE), Soxhlet extraction, and solid-phase extraction (SPE). gcms.cz

Cleanup: After extraction, the sample extract is subjected to a cleanup procedure to remove interfering compounds. This is a critical step to ensure accurate quantification. Techniques like gel permeation chromatography (GPC) and adsorption chromatography using materials such as silica (B1680970) gel or alumina (B75360) are frequently employed. d-nb.info

Instrumental Analysis: The final determination and quantification are typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS). researchgate.netd-nb.info High-resolution mass spectrometry (HRMS) can provide the necessary selectivity and sensitivity for detecting trace levels of these compounds. researchgate.net The choice of the analytical column and the temperature program of the GC are optimized to achieve separation of different isomers.

A summary of analytical methods applicable to chlorinated aromatic compounds is presented in Table 1.

Table 1: Analytical Methods for the Determination of Chlorinated Aromatic Compounds

Analytical Technique Description Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds, which are then identified and quantified based on their mass-to-charge ratio. Widely used for the analysis of Cl-PAHs in various environmental matrices. researchgate.netd-nb.info
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase. Often used for less volatile or thermally labile compounds. Can be used for the separation of PAHs and their derivatives. researchgate.net
Pressurized Liquid Extraction (PLE) An automated technique for extracting solid and semi-solid samples with liquid solvents at elevated temperatures and pressures. Efficient extraction of Cl-PAHs from soil and sediment samples. gcms.cz

Biogeochemical Transformation Processes

The persistence of this compound in the environment is significantly influenced by microbial activity. While specific studies on this isomer are lacking, research on other chlorinated aromatic compounds indicates that both anaerobic and aerobic degradation processes are possible.

Microbial degradation of chlorinated hydrocarbons can proceed through two primary pathways: reductive dehalogenation under anaerobic conditions and oxidative degradation in the presence of oxygen.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors in a process called dehalorespiration. wikipedia.orgresearchgate.net This involves the removal of a chlorine atom and its replacement with a hydrogen atom, leading to a less chlorinated and often less toxic compound. epa.gov The process can occur sequentially, eventually leading to the complete dechlorination of the molecule. For instance, the reductive dechlorination of some chlorinated ethenes is a well-documented process. nih.gov It is plausible that tetrachloroanthracenes could undergo a similar stepwise dechlorination in anoxic environments like deep sediments or contaminated aquifers.

Aerobic Pathways: In the presence of oxygen, aerobic microorganisms can degrade chlorinated aromatic compounds through oxidative pathways. iaea.org This typically involves the action of oxygenase enzymes that incorporate one or two atoms of oxygen into the aromatic ring, making it more susceptible to cleavage. researchgate.netmdpi.com For many chlorinated aromatic compounds, the initial attack by a dioxygenase leads to the formation of a chlorinated catechol, which is then further metabolized. researchgate.net However, the presence of multiple chlorine atoms can sometimes hinder the enzymatic attack or lead to the formation of toxic intermediates. nih.gov

A diverse range of microorganisms has been identified with the ability to degrade chlorinated aromatic compounds, and it is likely that similar microbial communities would be involved in the transformation of tetrachloroanthracenes.

Pseudomonas species: Various strains of Pseudomonas are well-known for their ability to degrade a wide array of aromatic and chlorinated compounds. researchgate.netresearchgate.netoup.com For example, Pseudomonas putida has been shown to degrade chlorobenzene. researchgate.net Pseudomonas pavonaceae can metabolize 1,3-dichloroprop-1-ene, although it experiences significant oxidative stress in the process. nih.gov

Rhodococcus species: Members of the genus Rhodococcus are metabolically versatile and have been shown to degrade a variety of pollutants, including chlorinated phenols and polychlorinated biphenyls (PCBs). nih.govmicrobiologyresearch.orgwikipedia.org Rhodococcus opacus has been found to degrade 3-chlorobenzoate. mdpi.com

Bacillus species: Several Bacillus species have been identified as capable of degrading hydrocarbons and some chlorinated compounds. researchgate.netnih.govijbbku.com For instance, a consortium of Bacillus species has been used to degrade the pesticide chlorpyrifos. researchgate.net

Dehalococcoides species: This genus is particularly important for the anaerobic reductive dechlorination of chlorinated ethenes, a process known as organohalide respiration. researchgate.netnih.gov It is conceivable that certain Dehalococcoides strains could also be involved in the anaerobic degradation of chlorinated PAHs.

A summary of microbial genera known for degrading chlorinated aromatic compounds is provided in Table 2.

Table 2: Microbial Genera Involved in the Degradation of Chlorinated Aromatic Compounds

Microbial Genus Degradation Capability Reference(s)
Pseudomonas Aerobic degradation of chlorobenzenes and other chlorinated compounds. researchgate.netresearchgate.netoup.com
Rhodococcus Aerobic degradation of chlorinated phenols and PCBs. nih.govmicrobiologyresearch.orgwikipedia.org
Bacillus Degradation of hydrocarbons and some chlorinated pesticides. researchgate.netnih.govijbbku.com

Abiotic Environmental Fates

In addition to microbial degradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in the environment.

Polycyclic aromatic hydrocarbons are known to undergo photolysis, or degradation by light. The presence of chlorine atoms on the anthracene (B1667546) ring system is expected to influence its photochemical behavior. Studies on the parent compound, anthracene, have shown that it can be photodegraded in the presence of UV light. nih.govacs.org Furthermore, research on the photochemical transformation of anthracene in the presence of chloride ions has indicated the formation of chlorinated anthracene derivatives. nih.govmdpi.com This suggests that photolysis of this compound could lead to further chlorinated or hydroxylated products. The rate of photolysis would be dependent on various factors including light intensity, the presence of photosensitizers, and the environmental matrix (e.g., water, soil surface, or atmosphere). nih.gov

Thermal Transformation and Combustion Byproducts of this compound

The thermal fate of this compound, a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), is a critical area of environmental research due to the potential for the formation of highly toxic transformation products, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). While specific studies on the thermal decomposition of the this compound isomer are limited, research on the thermal behavior of anthracene and other chlorinated aromatic compounds provides significant insights into its likely transformation pathways and combustion byproducts.

Thermal Transformation

Under thermal stress in an inert atmosphere (pyrolysis), the molecular structure of this compound is expected to undergo significant changes. The stability of the anthracene ring system suggests that high temperatures are required for its decomposition. For instance, studies on the pyrolysis of anthracene, a parent compound, show that decomposition begins at elevated temperatures, leading to the formation of a range of gaseous and solid products.

Research on the thermal decomposition of anthracene in a fluidized bed reactor has identified several key gaseous products. The table below summarizes the apparent activation energies for the formation of these gases, indicating the energy barriers for their formation from anthracene. Although this data is for the parent compound, it provides a baseline for understanding the potential decomposition of its chlorinated derivatives.

Table 1: Apparent Activation Energies for Gaseous Products from Anthracene Pyrolysis

Gaseous Product Apparent Activation Energy (kJ mol⁻¹)
Hydrogen (H₂) 148.0
Methane (CH₄) 52.2
Ethylene (C₂H₄) 86.4
Propane (C₃H₈) 63.8

Data sourced from a study on the thermal decomposition of light polycyclic aromatic hydrocarbons. rsc.org

The presence of chlorine atoms on the anthracene ring of this compound is expected to influence its thermal decomposition. The carbon-chlorine bonds are generally weaker than carbon-hydrogen bonds and are thus likely to be among the first to break. This initial cleavage can lead to the formation of chlorinated radical species that can then participate in a variety of secondary reactions.

Combustion Byproducts

The combustion of this compound, particularly under incomplete combustion conditions, is a significant pathway for the formation of highly toxic byproducts. The presence of chlorine in the molecule makes it a precursor for the formation of PCDDs and PCDFs.

Studies on the combustion of polyvinylchloride (PVC) have shown the formation of various chlorinated PAHs. In one study, the combustion of PVC at different furnace temperatures yielded a number of monochlorinated and dichlorinated PAHs, including derivatives of anthracene. nih.gov This indicates that under combustion conditions, chlorinated anthracenes can be formed and emitted.

A key concern with the combustion of chlorinated compounds like this compound is the formation of PCDDs and PCDFs. Research has demonstrated that chloroanthracenes can act as precursors for these toxic compounds. A study investigating the formation of PCDDs and PCDFs from chloroanthracene in a model fly ash system provides valuable data on the potential yields of these byproducts. The table below presents the yields of various PCDD and PCDF congeners from the reaction of chloroanthracene on fly ash at 300°C.

Table 2: Yields of PCDD and PCDF Congeners from Chloroanthracene on Fly Ash at 300°C

Congener Yield (ng/g of precursor)
PCDDs
2,3,7,8-TCDD Not Detected
1,2,3,7,8-PeCDD 1.2
1,2,3,4,7,8-HxCDD 3.4
1,2,3,6,7,8-HxCDD 5.8
1,2,3,7,8,9-HxCDD 2.1
1,2,3,4,6,7,8-HpCDD 15.7
OCDD 25.3
PCDFs
2,3,7,8-TCDF 45.1
1,2,3,7,8-PeCDF 28.9
2,3,4,7,8-PeCDF 33.6
1,2,3,4,7,8-HxCDF 112.4
1,2,3,6,7,8-HxCDF 45.8
2,3,4,6,7,8-HxCDF 21.3
1,2,3,7,8,9-HxCDF Not Detected
1,2,3,4,6,7,8-HpCDF 189.2
1,2,3,4,7,8,9-HpCDF 15.6
OCDF 350.1

Data adapted from a study on the formation of PCDDs and PCDFs from anthracene and chloroanthracene in a model fly ash system. acs.org

The data clearly indicates that chloroanthracene is a potent precursor for a wide range of PCDF congeners, with octa- and hepta-chlorinated dibenzofurans being the most abundant. While the yields of PCDDs were generally lower, the formation of several toxic congeners was observed. These findings underscore the environmental significance of the combustion of this compound and other chlorinated anthracenes as a source of these persistent organic pollutants.

Supramolecular Chemistry and Advanced Materials Applications of Tetrachloroanthracene Derivatives

Molecular Recognition and Self-Assembly Strategies

Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, describing the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. wikipedia.orgnih.gov These interactions, which include hydrogen bonding, π–π stacking, and van der Waals forces, dictate the formation of complex architectures from individual molecular components. nih.gov

For polycyclic aromatic hydrocarbons (PAHs), self-assembly is driven by a combination of these forces. The planar aromatic core of anthracene (B1667546) facilitates π–π stacking, while the introduction of substituents, such as chlorine atoms in 1,2,3,4-tetrachloroanthracene, can influence the geometry and stability of the resulting assemblies. rsc.org Halogenated PAHs can form metal-organic precursors which, through careful selection of the monomer's shape, size, and the position of the halogen atoms, can direct the self-assembly process toward diverse architectures. acs.org The study of small PAHs like chrysene (B1668918) and indene (B144670) has shown that even without functional groups designed to promote organization, these molecules can form self-assembled monolayers on substrates. nih.gov

Host-Guest Chemistry with Polyhalogenated Aromatic Hydrocarbons

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org This field relies on the principles of molecular recognition to achieve selective binding. wikipedia.orgspringernature.com While specific host-guest studies involving this compound as either host or guest are not extensively documented, the broader class of polyhalogenated aromatic hydrocarbons (PAHs) participates in such interactions. wikipedia.org

The rigid, electron-rich cavity of host molecules like cyclodextrins, calixarenes, and pillararenes can accommodate aromatic guests, including PAHs. wikipedia.orgnih.gov The binding affinity is determined by a combination of factors, including size and shape complementarity, as well as electronic interactions between the host and guest. For instance, studies with water-soluble pillar acs.orgarene derivatives have demonstrated the formation of stable 1:1 host-guest complexes with di-substituted alkanes, with association constants in the range of 10³–10⁴ M⁻¹. nih.gov

The table below illustrates the host-guest complexation observed for various PAHs with different host molecules, highlighting the types of interactions and binding strengths that can be achieved. These examples provide a framework for predicting how this compound, as a chlorinated PAH, might behave in similar systems. wikipedia.org The chlorine substituents would likely influence its binding properties due to altered electronic character and potential for halogen bonding.

Table 1: Examples of Host-Guest Chemistry with Polycyclic Aromatic Hydrocarbons (PAHs)

Guest Molecule (PAH)Host MoleculeKey InteractionsAssociation Constant (Kₐ)
Naphthalene (B1677914), AnthraceneRhenium(I) complexesCH···π interactions~10⁴ M⁻¹
Tetra-n-alkylammonium ionsImine CagesCation-π interactionsNot specified
1,ω-di-substituted alkanesPillar acs.orgareneHydrophobic, van der Waals10³–10⁴ M⁻¹

This table presents general examples to illustrate the principles of host-guest chemistry with PAHs and related molecules. Data is compiled from various studies and may not be directly comparable.

Integration into Functional Materials (e.g., for UV absorption, electronic materials precursors)

The extended conjugated π-system of anthracene and its derivatives makes them strong absorbers of ultraviolet (UV) radiation. mdpi.com The relationship between the size of the conjugated system and the absorption wavelength is well-established; as conjugation increases from benzene (B151609) to naphthalene and then to anthracene, the absorption bands shift to longer wavelengths (a bathochromic shift). msu.edushimadzu.com

Halogenation can further modify these optical properties. For example, the UV-Vis spectrum of 2,3,6,7-tetrabromoanthracene shows a bathochromic shift of approximately 25 nm compared to unsubstituted anthracene. researchgate.net This suggests that this compound would also exhibit a shifted UV absorption spectrum, making it a candidate for use in UV-absorbing materials and coatings. The photochemical dimerization of anthracene upon UV exposure, a [4+4] photocycloaddition reaction, is a well-known phenomenon that leads to a significant change in the absorption spectrum as the π-conjugation is disrupted. mdpi.comresearchgate.net This photoresponsive behavior is another functional property that could be exploited.

Furthermore, halogenated aromatic compounds are highly versatile building blocks for the synthesis of advanced materials. researchgate.net The carbon-chlorine bonds in this compound can serve as reactive sites for further functionalization through reactions like cross-coupling, allowing for its integration into larger polymeric or molecular structures. nih.govgoogle.comacs.org This makes it a valuable precursor for creating organic functional materials with tailored electronic and photophysical properties. researchgate.net

Table 2: UV Absorption Maxima of Anthracene and a Halogenated Derivative

CompoundSolventAbsorption Maxima (λ_max)
AnthraceneCyclohexane~340 nm, 357 nm, 375 nm
2,3,6,7-TetrabromoanthraceneCyclohexaneBathochromic shift of ~25 nm vs. Anthracene

This table illustrates the effect of halogenation on the UV absorption of the anthracene core. Data is based on reported spectra. mdpi.comresearchgate.net

Development of Novel Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). capes.gov.br Anthracene and its derivatives are prominent in this field due to their planar structure, which promotes strong intermolecular interactions and favorable charge transport, and their high stability. rsc.org

The introduction of halogen atoms, particularly chlorine, is a key strategy for designing high-performance organic semiconductors. researchgate.netcapes.gov.br Halogenation influences several crucial parameters:

Energy Levels: Chlorine atoms are electron-withdrawing, which tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can improve air stability and facilitate electron injection and transport, making chlorinated compounds viable as n-type (electron-transporting) materials. researchgate.net

Molecular Packing: The presence of halogens affects how molecules arrange themselves in the solid state, which is critical for efficient charge transport between adjacent molecules.

Bandgap: The addition of chlorine can slightly decrease the bandgap of conjugated compounds. researchgate.net

While research on 1,5,9,10-tetrachloroanthracene (B11972041) suggests its potential use in OLEDs, the specific properties of the 1,2,3,4-isomer remain an area for further exploration. smolecule.com Given the established principles of using halogenated aromatics, this compound represents a promising, yet underexplored, candidate for developing new organic semiconductors and optoelectronic materials. researchgate.netrsc.org Its unique substitution pattern could lead to novel packing motifs and electronic characteristics distinct from other halogenated anthracenes. acs.org

Table 3: General Effects of Halogenation on Organic Semiconductor Properties

PropertyEffect of ChlorinationRationale
Electron Transport Can enhance n-type behaviorElectron-withdrawing nature of chlorine lowers LUMO energy. researchgate.net
Air Stability Generally improvesLower HOMO energy makes the molecule less susceptible to oxidation. rsc.org
Molecular Packing Significantly alteredHalogen atoms influence intermolecular interactions (e.g., halogen bonding), affecting crystal structure.
Energy Bandgap Can be slightly decreasedModification of the electronic structure of the conjugated core. researchgate.net

This table summarizes the general trends observed when halogen atoms are introduced into organic semiconductor molecules.

Future Research Directions and Emerging Paradigms in 1,2,3,4 Tetrachloroanthracene Chemistry

Innovations in Synthesis and Chemical Modification

The development of efficient and selective synthetic routes to 1,2,3,4-tetrachloroanthracene is a primary area for future research. Traditional methods for producing chlorinated anthracenes, such as direct chlorination of the parent anthracene (B1667546), often result in a mixture of isomers that are challenging to separate. smolecule.com Future efforts should focus on regioselective syntheses that yield the desired 1,2,3,4-isomer with high purity.

One promising approach is the use of cycloaddition reactions. For instance, a [2+2+2] cycloaddition strategy has been successfully employed to create a 1,2,3,4-tetracarbonyl-substituted naphthalene (B1677914) core, which is then converted to a diimide. beilstein-journals.org A similar strategy could be adapted for an anthracene core, providing a controlled method to build the desired substitution pattern.

Furthermore, research into the chemical modification of the this compound core is essential. While studies on the modification of other complex aromatic structures like anthracyclines are well-documented, nih.govdoi.org similar explorations for this specific tetrachloroanthracene isomer are lacking. Future work could investigate nucleophilic aromatic substitution reactions to replace one or more chlorine atoms, introducing new functional groups and thereby tuning the molecule's electronic and physical properties for potential applications in materials science.

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachDescriptionPotential Advantages
Regioselective Chlorination Utilizing directing groups or specific catalysts to favor chlorination at the 1,2,3, and 4 positions of the anthracene core.Potentially a more direct route if high selectivity can be achieved.
Diels-Alder Cycloaddition Reaction of a chlorinated diene with a suitable dienophile to construct the anthracene skeleton with the desired substitution pattern.High degree of control over the position of the chloro substituents.
[2+2+2] Cycloaddition Cyclotrimerization of appropriately substituted alkynes and arynes to form the this compound ring system. beilstein-journals.orgPotentially high yields and regioselectivity.

Advanced Analytical Techniques for Trace Analysis and Isomer-Specific Detection

The detection and quantification of this compound, especially at trace levels in environmental matrices, require sophisticated analytical methods. fastercapital.comnist.gov The development of techniques that can differentiate between the various isomers of tetrachloroanthracene is crucial for accurate environmental monitoring and toxicological studies. publications.gc.ca

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is a powerful tool for the separation and identification of isomeric compounds. publications.gc.cafastercapital.com Future research should focus on optimizing HRGC-MS methods specifically for the 22 possible isomers of tetrachloroanthracene to achieve complete separation and accurate quantification. This includes the development of certified reference standards for each isomer.

Additionally, techniques like high-performance liquid chromatography (HPLC) can be explored for the analysis of less volatile derivatives of this compound. fastercapital.com The use of novel stationary phases in both GC and HPLC could enhance the separation of these closely related isomers.

Table 2: Comparison of Analytical Techniques for Chlorinated PAH Analysis

Analytical TechniquePrincipleApplicability to this compound
HRGC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. fastercapital.comHighly suitable for the separation and identification of tetrachloroanthracene isomers.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. fastercapital.comUseful for the analysis of this compound and its derivatives, particularly those that are less volatile.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. fastercapital.comCan be used for structural confirmation but is less suited for trace analysis or isomer differentiation on its own.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental studies offers a powerful paradigm for understanding the properties and reactivity of this compound. rsc.org Density Functional Theory (DFT) calculations can be employed to predict molecular structures, vibrational frequencies, and electronic properties, which can then be compared with experimental data from techniques like X-ray crystallography and spectroscopy.

Future research should utilize this synergistic approach to:

Predict Spectroscopic Properties: Calculate the UV-Vis absorption and emission spectra of this compound to aid in its experimental identification.

Elucidate Reaction Mechanisms: Model the pathways of synthetic and degradation reactions to optimize conditions and understand potential environmental fates.

Assess Intermolecular Interactions: Investigate the packing of this compound in the solid state to understand its material properties.

Such computational studies can guide experimental work, saving time and resources, and provide a deeper understanding of the molecule's behavior at a sub-atomic level. rsc.org

Exploration of Novel Photophysical Phenomena and Applications

The introduction of four chlorine atoms onto the anthracene core is expected to significantly influence its photophysical properties due to the heavy-atom effect. This can lead to enhanced intersystem crossing and potentially strong phosphorescence. Future research should focus on a detailed characterization of the photophysical properties of this compound, including its fluorescence and phosphorescence quantum yields and lifetimes.

The unique photophysical properties of this compound could be harnessed for various applications. For example, its potential as a photosensitizer in photodynamic therapy or as an emitter in organic light-emitting diodes (OLEDs) could be explored. The development of new organic electronic materials often relies on the synthesis of novel electron-deficient aromatic compounds, and this compound could be a valuable addition to this class of materials. beilstein-journals.org

Environmental Remediation Strategies and Green Chemistry Approaches

Given the persistent nature of chlorinated aromatic compounds, the development of effective remediation strategies for this compound is of paramount importance. frtr.gov Future research should investigate various degradation pathways, including bioremediation and advanced oxidation processes. mdpi.comlsu.edu Identifying microbial strains capable of dechlorinating and degrading this compound would be a significant step towards developing sustainable environmental cleanup technologies.

Furthermore, the principles of green chemistry should be applied to all aspects of the lifecycle of this compound, from its synthesis to its disposal. nih.govresearchgate.netnih.gov This includes designing synthetic routes that minimize waste and use less hazardous reagents, as well as developing chemical products that are designed to degrade into innocuous substances after their intended use. nist.govrsc.org The use of renewable feedstocks and energy-efficient reaction conditions should also be prioritized. nih.gov

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